molecular formula C20H25N3O B11702183 2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile

2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile

Cat. No.: B11702183
M. Wt: 323.4 g/mol
InChI Key: LHYPMXNCVIKWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile is a complex organic compound with the molecular formula C20H25N3O. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-butyl-4-(4-hydroxyphenyl)-5-propylpyridine-3-carbonitrile
  • 2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile
  • 2-Amino-6-butyl-4-(4-fluorophenyl)-5-propylpyridine-3-carbonitrile

Uniqueness

What sets 2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile

InChI

InChI=1S/C20H25N3O/c1-4-6-8-18-16(7-5-2)19(17(13-21)20(22)23-18)14-9-11-15(24-3)12-10-14/h9-12H,4-8H2,1-3H3,(H2,22,23)

InChI Key

LHYPMXNCVIKWCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.